NIT4 protein - 144590-62-5

NIT4 protein

Catalog Number: EVT-1519207
CAS Number: 144590-62-5
Molecular Formula: C9H6BrFO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

NIT4 protein is classified under the broader category of nitrogen regulatory proteins. These proteins are essential for maintaining cellular nitrogen balance and are typically categorized based on their function in nitrogen assimilation and transport. NIT4 is often associated with other regulatory proteins that interact to modulate nitrogen availability within cells.

Synthesis Analysis

Methods

The synthesis of NIT4 protein involves transcription and translation processes typical of eukaryotic cells. The gene encoding NIT4 is transcribed into messenger RNA, which is then translated into the protein by ribosomes in the cytoplasm.

Technical Details

  1. Transcription: The process begins with RNA polymerase binding to the promoter region of the NIT4 gene, unwinding the DNA helix and synthesizing pre-messenger RNA.
  2. RNA Processing: The pre-messenger RNA undergoes splicing to remove introns, resulting in mature messenger RNA that exits the nucleus.
  3. Translation: In the cytoplasm, ribosomes read the codons on the messenger RNA, facilitating the addition of corresponding amino acids brought by transfer RNA molecules until a complete polypeptide chain is formed.
Molecular Structure Analysis

Structure

The molecular structure of NIT4 protein includes several key features:

  • Primary Structure: Composed of a sequence of amino acids linked by peptide bonds.
  • Secondary Structure: May include alpha helices and beta sheets stabilized by hydrogen bonds.
  • Tertiary Structure: The three-dimensional conformation resulting from interactions among side chains, including hydrophobic interactions and disulfide bridges.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into the spatial arrangement of atoms within NIT4 protein.

Chemical Reactions Analysis

Reactions

NIT4 protein participates in several biochemical reactions:

  • Nitrogen Assimilation: Catalyzing reactions that convert inorganic nitrogen compounds into organic forms.
  • Enzymatic Activity: Acting as an enzyme or cofactor in metabolic pathways related to amino acid biosynthesis.

Technical Details

The catalytic mechanisms often involve substrate binding, transition state stabilization, and product release, which can be studied through kinetic assays and spectroscopic methods.

Mechanism of Action

Process

The mechanism of action for NIT4 protein primarily revolves around its regulatory role in nitrogen metabolism:

  1. Binding: NIT4 binds to specific nitrogenous substrates or other regulatory proteins.
  2. Signal Transduction: It transmits signals that modulate gene expression related to nitrogen uptake and assimilation.
  3. Feedback Regulation: NIT4 may participate in feedback loops that adjust metabolic pathways based on nitrogen availability.

Data

Quantitative analyses can measure changes in gene expression levels associated with NIT4 activity under varying nitrogen conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of NIT4 protein varies depending on its amino acid composition but typically falls within a range suitable for enzymatic functions.
  • Solubility: Generally soluble in aqueous solutions, facilitating its interaction with other cellular components.

Chemical Properties

  • Stability: The stability of NIT4 can be influenced by pH, temperature, and ionic strength.
  • Reactivity: Contains functional groups that participate in enzymatic reactions, including thiol groups involved in disulfide bond formation.

Relevant Data or Analyses

Characterization studies using techniques such as differential scanning calorimetry can provide insights into thermal stability and denaturation profiles.

Applications

Scientific Uses

NIT4 protein has several applications in scientific research:

  • Biotechnology: Utilized in genetic engineering to enhance nitrogen fixation capabilities in crops.
  • Environmental Science: Studied for its role in bioremediation processes that involve nitrogenous waste management.
  • Pharmaceuticals: Investigated for potential therapeutic applications related to metabolic disorders involving nitrogen metabolism.
Introduction to NIT4 Protein in Eukaryotic Systems

The NIT4 protein represents a fascinating convergence of evolutionary adaptation and functional diversification in eukaryotic nitrogen metabolism. This protein exists in two principal forms: a transcriptional regulator in fungi critical for nitrate assimilation, and a bifunctional enzyme in plants and bacteria involved in nitrile/cyanide detoxification. Despite sharing an identical name, these proteins exhibit distinct structural and mechanistic properties tailored to their biological contexts. NIT4’s study offers insights into how organisms optimize nitrogen utilization—a process vital for growth, development, and environmental adaptation.

Historical Discovery and Initial Characterization of NIT4

Pioneering Work in Neurospora crassa

NIT4 was first identified in the filamentous fungus Neurospora crassa during genetic screens for nitrate assimilation mutants in the early 1990s. Researchers characterized nit-4 loss-of-function strains that failed to grow on nitrate as a sole nitrogen source, despite normal growth on ammonium or glutamine. This implicated NIT4 as a pathway-specific regulator distinct from the global nitrogen regulator NIT2 [2] [3]. Molecular cloning revealed NIT4 as a 1,090-amino-acid protein featuring a binuclear Zn(II)₂Cys₆ zinc finger at its N-terminus, classifying it within the GAL4-like family of fungal transcription factors [7]. Mutagenesis studies further identified cysteine residues within this domain as essential for DNA binding and function [6].

Key Structural Milestones

Initial biochemical characterization uncovered several distinctive features:

  • A glutamine-rich domain encoded by repetitive CAGCAA sequences, suggestive of transcriptional activation potential.
  • A C-terminal acidic, leucine-rich motif (28 residues) functioning as a minimal activation domain [6].
  • An isoleucine-rich segment downstream of the zinc finger, predicted to form a coiled-coil structure essential for homodimerization, confirmed via chemical crosslinking assays [7].

Table 1: Key Discoveries in NIT4 Characterization

YearDiscoveryOrganismMethod
1990Genetic identification of nit-4 locusNeurospora crassaMutant screening
1995Zn(II)₂Cys₆ DNA-binding domain identifiedNeurospora crassaSite-directed mutagenesis
1996Leucine-rich activation domain mappedNeurospora crassaGAL4-fusion assays in yeast
1998Protein interaction with NIT2 demonstratedNeurospora crassaCo-immunoprecipitation

Table 2: Structural Domains of Fungal NIT4

DomainPositionFunctionConservation
Zn(II)₂Cys₆ zinc fingerN-terminal (AA 1-65)Sequence-specific DNA bindingUniversal in fungi
Coiled-coil regionAdjacent to zinc fingerHomodimerizationVariable
Glutamine-rich tractsCentral regionTranscriptional activation?Neurospora-specific
Leucine-rich acidic motifC-terminal (AA 1062-1090)Transcriptional activationConserved in Ascomycetes

Role in Nitrogen Metabolism and Nitrate Assimilation Pathways

Transcriptional Regulation in Fungi

In fungi, NIT4 acts as the master inducer of nitrate assimilation genes. It binds to specific promoter elements—notably the symmetrical octameric sequence TCCGCGGA—in genes like nit-3 (nitrate reductase) and nit-6 (nitrite reductase) [6] [7]. Activation occurs only under nitrate induction and nitrogen derepression conditions. Crucially, NIT4 cannot activate transcription alone; it requires physical interaction with the global nitrogen regulator NIT2 (a GATA-type transcription factor). This synergy ensures precise metabolic integration:

  • NIT4 provides pathway specificity.
  • NIT2 conveys nitrogen status.Deletion of either protein abolishes nit-3 expression, confirming their interdependence [2] [7].

Integration with Cellular Nitrogen Status

The NIT4-NIT2 complex is modulated by nitrogen sources:

  • Repressed conditions (high glutamine/ammonium): The negative regulator NMR binds NIT2, blocking its activation domain.
  • Derepressed conditions (low nitrogen): NMR dissociates, freeing NIT2 to interact with NIT4 [3].This hierarchical control prevents energetically costly nitrate assimilation when preferred nitrogen sources abound.

Table 3: NIT4-Regulated Genes in Fungi

GeneEncoded EnzymeFunctionBinding Sites in Promoter
nit-3Nitrate reductaseNO₃⁻ → NO₂⁻ reduction2 NIT4 sites + 3 NIT2 sites
nit-6Nitrite reductaseNO₂⁻ → NH₄⁺ reduction1 NIT4 site + 2 NIT2 sites
niaDNitrate transporterNitrate uptake1 NIT4 site + 1 NIT2 site

Evolutionary Significance Across Fungi and Plants

Conservation and Divergence in Fungal Lineages

NIT4 orthologs occur across diverse fungi, including pathogens (Colletotrichum acutatum, Aspergillus nidulans) and model species. Key evolutionary patterns include:

  • DNA-binding domain conservation: The Zn(II)₂Cys₆ motif is universally retained.
  • Activation domain divergence: C-terminal sequences vary significantly, reflecting adaptation to species-specific co-activators.
  • Pathogenic adaptations: In Colletotrichum acutatum, the NIT4 homolog Nir1 is upregulated during appressorium formation, linking nitrate assimilation to virulence [9].

Non-Transcriptional NIT4 in Plants and Bacteria

Surprisingly, "NIT4" designates non-homologous proteins outside fungi:

  • Plants (Arabidopsis thaliana): NIT4 is a bifunctional nitrilase/nitrile hydratase (EC 3.5.5.1, EC 4.2.1.65) with high structural confidence (pLDDT score: 90.59). It detoxifies cyanoalanine—a byproduct of ethylene biosynthesis—into asparagine, recovering nitrogen while neutralizing toxins [7].
  • Bacteria (Pseudomonas pseudoalcaligenes): NIT4 is a 440-kDa 3-cyanoalanine nitrilase enabling cyanide assimilation. It exhibits dual activity: hydration to asparagine (via nitrile hydratase) + hydrolysis to aspartate/ammonium (via nitrilase) [7].

Table 4: Evolutionary Divergence of NIT4 Proteins

FeatureFungal NIT4Plant NIT4Bacterial NIT4
Molecular functionTranscription factorBifunctional enzymeNitrilase/nitrile hydratase
Key domainsZn(II)₂Cys₆, coiled-coilα/β-hydrolase foldMultimeric nitrilase complex
Metabolic roleActivates NO₃⁻ assimilationCyanide detoxificationCyanide assimilation
Inducing signalNitrateCyanide stressCyanide as N-source

Convergent Themes in Nitrogen Adaptation

Despite structural dissimilarity, all NIT4 forms optimize nitrogen use:

  • Fungi: Efficiently exploit inorganic nitrogen (nitrate) when preferred sources deplete.
  • Plants/Bacteria: Mitigate cyanide toxicity while recycling nitrogen. This functional convergence underscores nitrogen metabolism’s evolutionary pressure across kingdoms.

Properties

CAS Number

144590-62-5

Product Name

NIT4 protein

Molecular Formula

C9H6BrFO2

Synonyms

NIT4 protein

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